molecular formula C20H23IN2O3S B2863668 Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-28-6

Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2863668
CAS No.: 864860-28-6
M. Wt: 498.38
InChI Key: UWZRMFFNTPTYGZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic thiophene-based heterocyclic compound characterized by a tetrahydrothieno[2,3-c]pyridine scaffold substituted with four methyl groups at the 5,5,7,7-positions. The molecule features a 2-iodobenzamido group at the 2-position and a methyl ester at the 3-position. Its structural complexity and electron-rich aromatic system make it a candidate for biological activity studies, particularly in antiparasitic and anticancer research. The iodine substituent introduces steric bulk and polarizability, which may influence binding interactions and pharmacokinetic properties .

Properties

IUPAC Name

methyl 2-[(2-iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23IN2O3S/c1-19(2)10-12-14(18(25)26-5)17(27-15(12)20(3,4)23-19)22-16(24)11-8-6-7-9-13(11)21/h6-9,23H,10H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZRMFFNTPTYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidinone Protection and Sulfonylation

In a procedure adapted from Rushit Kalaria et al., 4-piperidinone hydrochloride is reacted with 4-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) with triethylamine as a base. This yields 1-[(4-methylphenyl)sulfonyl]-4-piperidinone (Intermediate-3) in 85% yield. The sulfonyl group acts as a protecting group for subsequent reactions.

Thiophene Ring Formation

Cyclization with ethyl chloroacetate and sulfur under basic conditions generates the tetrahydrothieno[2,3-c]pyridine skeleton. For example, ethyl 6-[(4-methylphenyl)sulfonyl]-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is formed via nucleophilic substitution and intramolecular cyclization.

Installation of the 2-Iodobenzamido Moiety

Synthesis of 2-Iodobenzoyl Chloride

2-Iodobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The resulting 2-iodobenzoyl chloride is highly reactive and used directly in amidation reactions.

Amide Coupling

The free amine on the tetrahydrothienopyridine core reacts with 2-iodobenzoyl chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This affords the 2-(2-iodobenzamido) derivative in 70–75% yield.

Esterification of the Carboxylic Acid Group

Methyl Ester Formation

The carboxylic acid at position 3 is esterified using methanol and catalytic sulfuric acid. The reaction proceeds at room temperature for 7 hours, yielding the methyl ester with >95% conversion.

Alternative Synthetic Routes

Ullmann Coupling for Direct Iodine Incorporation

Methyl 2-iodobenzoate, synthesized via esterification of 2-iodobenzoic acid, can undergo Ullmann coupling with a brominated tetrahydrothienopyridine precursor. Copper(I) iodide and N,N′-dimethylethylenediamine in 1,4-dioxane at 120°C facilitate this coupling, achieving 66% yield.

Comparative Analysis of Methods

Step Method Conditions Yield Reference
Core Cyclization Sulfonylation-Cyclization THF, Triethylamine, 0°C → RT 85%
Tetramethylation Double Alkylation Methyl iodide, KOtBu, DMF, 0–25°C 60–70%
Iodobenzamido Installation Amide Coupling 2-Iodobenzoyl chloride, DCM, DIPEA 70–75%
Esterification Acid-Catalyzed Esterification MeOH, H₂SO₄, RT, 7 h >95%
Alternative Iodination Ullmann Coupling CuI, N,N′-dimethylethylenediamine, 120°C 66%

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : The use of bulky sulfonyl groups (e.g., 4-methylbenzenesulfonyl) directs cyclization to the desired thieno[2,3-c]pyridine isomer.
  • Iodine Stability : Late-stage iodination minimizes side reactions; however, Ullmann coupling permits early introduction with copper catalysts.
  • Steric Hindrance : Tetramethyl groups necessitate slow alkylation at low temperatures to prevent polyalkylation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the iodinated benzamido group, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodinated benzamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and cyanides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamido derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The iodinated benzamido group could facilitate binding to specific molecular targets, while the thieno[2,3-c]pyridine core might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydrothieno[2,3-c]pyridine derivatives, which are frequently modified at the 2- and 3-positions to optimize bioactivity. Below is a comparative analysis with structurally related analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituent (2-position) Ester Group (3-position) Melting Point (°C) Yield (%) Key Structural Features
Target Compound: Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-... (Hypothetical data inferred) 2-iodobenzamido Methyl ester N/A N/A Iodo substituent (bulky, polarizable); tetramethyl core enhances hydrophobicity
Ethyl 2-(2-trifluoromethylbenzamido)-5,5,7,7-tetramethyl-... (5C) 2-trifluoromethylbenzamido Ethyl ester 132.6–133.6 70 Electron-withdrawing CF3 group; ethyl ester improves metabolic stability
Ethyl 2-(4-fluoro-3-trifluoromethylbenzamido)-5,5,7,7-tetramethyl-... (5E) 4-fluoro-3-trifluoromethylbenzamido Ethyl ester 116.0–117.0 66 Dual electron-withdrawing (F, CF3); lower melting point due to reduced symmetry
Methyl 2-(4-fluoro-3-trifluoromethylbenzamido)-5,5,7,7-tetramethyl-... (5H) 4-fluoro-3-trifluoromethylbenzamido Methyl ester 122.0–123.0 72 Methyl ester increases polarity; fluorine enhances bioavailability
Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate Perfluorobenzamido Ethyl ester N/A N/A Fully fluorinated aromatic ring; potent anti-mycobacterial activity (MIC = 67 nM)

Key Observations:

  • This may alter target binding compared to analogs with trifluoromethyl or fluoro groups .
  • Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions. The iodo analog’s melting point is unreported but likely higher than 5E due to iodine’s polarizability .

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